molecular formula C24H23ClN2O3 B14409864 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate CAS No. 80764-04-1

4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate

Cat. No.: B14409864
CAS No.: 80764-04-1
M. Wt: 422.9 g/mol
InChI Key: OTXZBOKTBOGUES-UHFFFAOYSA-N
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Description

4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, a chlorophenyl group, and a methoxybenzoate group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-butylaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-chlorophenol under basic conditions to form the diazenyl intermediate.

    Esterification: The final step involves the esterification of the diazenyl intermediate with 4-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for diazotization and coupling reactions can also improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to modulate enzyme activity and receptor binding is central to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-hydroxybenzoate
  • 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-aminobenzoate
  • 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-nitrobenzoate

Uniqueness

4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzoate group enhances its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

80764-04-1

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

[4-[(4-butylphenyl)diazenyl]-3-chlorophenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H23ClN2O3/c1-3-4-5-17-6-10-19(11-7-17)26-27-23-15-14-21(16-22(23)25)30-24(28)18-8-12-20(29-2)13-9-18/h6-16H,3-5H2,1-2H3

InChI Key

OTXZBOKTBOGUES-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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